CG-806
概要
説明
CG-806は、FMS様チロシンキナーゼ3およびブルトンチロシンキナーゼの両方を標的とする、経口投与可能な初の非共有結合阻害剤です。 この化合物は、これらのキナーゼの野生型および変異型の両方を阻害するように設計されており、急性骨髄性白血病およびB細胞悪性腫瘍を含む、様々な血液悪性腫瘍に対する有望な治療薬となっています .
科学的研究の応用
CG-806 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cell-based assays to investigate its effects on cell proliferation, apoptosis, and differentiation.
Medicine: Under investigation as a therapeutic agent for treating hematologic malignancies such as acute myeloid leukemia and B-cell malignancies.
Industry: Potential use in the development of new therapeutic agents and as a reference compound in drug discovery
作用機序
CG-806は、FMS様チロシンキナーゼ3およびブルトンチロシンキナーゼの活性を阻害することにより、その効果を発揮します。これらのキナーゼは、細胞増殖、生存、および分化を調節する細胞シグナル伝達経路において重要な役割を果たします。 これらのキナーゼを阻害することにより、this compoundはこれらの経路を混乱させ、癌細胞のアポトーシス誘導と細胞増殖の阻害につながります .
類似の化合物との比較
類似の化合物
イブルチニブ: ブルトンチロシンキナーゼの共有結合阻害剤。
ミドスタウリン: FMS様チロシンキナーゼ3の阻害剤。
ギルテリチニブ: FMS様チロシンキナーゼ3の別の阻害剤
独自性
This compoundは、FMS様チロシンキナーゼ3とブルトンチロシンキナーゼの両方を非共有結合的に阻害する能力においてユニークであり、より汎用性があり、より幅広い血液悪性腫瘍の治療においてより効果的である可能性があります。 共有結合阻害剤とは異なり、this compoundは標的と永続的な結合を形成せず、これは標的外効果と耐性のリスクを軽減する可能性があります .
準備方法
合成経路および反応条件
CG-806の合成は、市販されている出発物質から始まる複数の手順を伴います反応条件は一般的に、高収率と高純度を確保するために、有機溶媒、触媒、および特定の温度と圧力条件の使用を含みます .
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、臨床および商業用途の需要を満たすために規模が拡大されます。これには、収率を最大化し、不純物を最小限に抑えるために、反応条件を最適化することが含まれます。 連続フロー化学および自動合成などの高度な技術が、効率と一貫性を高めるために採用される場合があります .
化学反応の分析
反応の種類
CG-806は、次を含む様々な化学反応を起こします。
酸化: この反応は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して、酸素の付加または水素の除去を伴います。
還元: この反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して、水素の付加または酸素の除去を伴います。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン、求核剤.
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、還元は脱酸素化化合物を生成する可能性があります .
科学研究への応用
This compoundは、次を含む幅広い科学研究への応用があります。
化学: キナーゼ阻害とシグナル伝達経路を研究するためのツール化合物として使用されます。
生物学: 細胞増殖、アポトーシス、および分化に対する影響を調査するために、細胞ベースのアッセイで使用されます。
医学: 急性骨髄性白血病およびB細胞悪性腫瘍などの血液悪性腫瘍の治療のための治療薬として調査中です。
類似化合物との比較
Similar Compounds
Ibrutinib: A covalent inhibitor of Bruton’s tyrosine kinase.
Midostaurin: An inhibitor of FMS-like tyrosine kinase 3.
Gilteritinib: Another inhibitor of FMS-like tyrosine kinase 3
Uniqueness
CG-806 is unique in its ability to non-covalently inhibit both FMS-like tyrosine kinase 3 and Bruton’s tyrosine kinase, making it more versatile and potentially more effective in treating a broader range of hematologic malignancies. Unlike covalent inhibitors, this compound does not form permanent bonds with its targets, which may reduce the risk of off-target effects and resistance .
生物活性
CG-806, also known as luxeptinib, is a novel multi-kinase inhibitor primarily targeting Bruton's tyrosine kinase (BTK) and Fms-like tyrosine kinase 3 (FLT3). It is currently in clinical development for treating various hematologic malignancies, including acute myeloid leukemia (AML) and mantle cell lymphoma (MCL). This article focuses on the biological activity of this compound, detailing its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.
This compound acts as a non-covalent inhibitor of BTK and FLT3, which are critical kinases involved in the signaling pathways that promote the survival and proliferation of malignant B cells and myeloid cells. The compound demonstrates a unique ability to inhibit both wild-type and mutant forms of FLT3 at low nanomolar concentrations, making it particularly effective against AML with FLT3 mutations.
Key Mechanisms:
- Dual Inhibition : this compound inhibits both BTK and SYK, disrupting B-cell receptor (BCR) signaling, which is essential for the survival of B-cell malignancies .
- Induction of Apoptosis : It downregulates anti-apoptotic proteins such as Mcl-1 and Bcl-xL, leading to increased apoptosis in cancer cells .
- Metabolic Reprogramming : Treatment with this compound induces mitochondrial membrane depolarization and shifts cellular metabolism towards glycolysis, which is associated with cancer cell survival .
In Vitro Studies
In vitro studies have shown that this compound effectively reduces the viability of various cancer cell lines. For instance:
- MCL Cell Lines : this compound treatment led to significant dose-dependent decreases in cell viability in MCL cell lines and patient-derived samples .
- AML Patient Samples : A high-throughput screening revealed that this compound exhibited greater cytotoxicity compared to other FLT3 inhibitors across 186 fresh AML patient samples .
In Vivo Studies
In vivo efficacy has been demonstrated in patient-derived xenograft (PDX) models:
- MCL Models : this compound improved survival rates in aggressive MCL PDX models, indicating its potential as a therapeutic agent for resistant forms of MCL .
- AML Models : In xenograft models of AML, continuous oral administration of this compound resulted in strong antitumor activity without significant myelosuppression or tissue damage .
Clinical Trials
This compound has undergone several clinical trials to evaluate its safety and efficacy:
Phase 1 Trials
A Phase 1a/b trial assessed the safety profile of this compound in patients with relapsed or refractory AML and B-cell malignancies:
- Patient Cohort : The trial included 40 patients with various FLT3 mutations.
- Response Rates : Among patients treated for over 12 weeks, responses included stable disease (SD), partial response (PR), and one complete response (CR) .
Safety Profile
The drug was well tolerated across multiple dosing levels. Notably:
- Only one patient experienced dose-limiting toxicity (DLT) related to hypertension.
- Common adverse effects included lymphocyte count decrease and anemia but were manageable .
Comparative Efficacy Table
Kinase Targeted | IC50 (nmol/L) | Comments |
---|---|---|
FLT3-Wild Type | 8.7 | Effective against wild-type FLT3 |
FLT3-ITD | 0.8 | Highly potent against internal tandem duplication |
BTK | Not specified | Dual inhibition with SYK enhances efficacy |
Other Kinases | Varies | Spares toxic kinases linked to adverse effects |
Case Study 1: MCL Patient
A patient with MCL treated with this compound showed a significant reduction in tumor size after several cycles, demonstrating its potential effectiveness against resistant forms of the disease.
Case Study 2: AML Patient
In another case involving an AML patient with FLT3 mutations, treatment with this compound led to a complete remission without detectable minimal residual disease after extended therapy .
特性
IUPAC Name |
1-[3-fluoro-4-[7-(5-methyl-1H-imidazol-2-yl)-1-oxo-2,3-dihydroisoindol-4-yl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F4N5O2/c1-13-11-31-23(33-13)19-8-7-17(20-12-32-24(36)22(19)20)18-6-5-16(10-21(18)27)35-25(37)34-15-4-2-3-14(9-15)26(28,29)30/h2-11H,12H2,1H3,(H,31,33)(H,32,36)(H2,34,35,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLRZWTVMUHQQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2=C3C(=C(C=C2)C4=C(C=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F)F)CNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F4N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1370466-81-1 | |
Record name | CG-026806 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370466811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-FLUORO-4-(7-(5-METHYL-1H-IMIDAZOL-2-YL)-1-OXO-2,3-DIHYDRO-1H-ISOINDO-1-4-YL)-PHENYL)-3-(3-TRIFLUOROMETHYL-PHENYL)-UREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W3FGR71NN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。